2-Ethynyl-6-methoxynaphthalene
Overview
Description
2-Ethynyl-6-methoxynaphthalene is an organic compound with the molecular formula C13H10O. It belongs to the family of naphthalenes, featuring a terminal ethynyl group and a methoxy group on its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-6-methoxynaphthalene typically involves the reaction of 2-bromo-6-methoxynaphthalene with an ethynylating agent. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF). The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-6-methoxynaphthalene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-ethynyl-6-methoxybenzaldehyde.
Reduction: Formation of this compound derivatives with reduced ethynyl groups.
Substitution: Formation of 2-substituted-6-methoxynaphthalene derivatives.
Scientific Research Applications
2-Ethynyl-6-methoxynaphthalene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Materials Science: Employed in the development of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Biology and Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of 2-Ethynyl-6-methoxynaphthalene involves its interaction with molecular targets through its ethynyl and methoxy functional groups. The ethynyl group can participate in π-π interactions and conjugation with other aromatic systems, while the methoxy group can engage in hydrogen bonding and electron-donating effects. These interactions can modulate the electronic properties of the compound and influence its reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethynyl-naphthalene
- 4-Ethynylbiphenyl
- 4-Ethynyl-α,α,α-trifluorotoluene
- 4-Ethynylanisole
- 1-Ethynyl-4-phenoxybenzene
- 9-Ethynylphenanthrene
- 4-Ethynyltoluene
- 2-Bromo-6-methoxynaphthalene
- 4-tert-Butylphenylacetylene
- 2-Ethynylanisole
Uniqueness
2-Ethynyl-6-methoxynaphthalene is unique due to the presence of both ethynyl and methoxy groups on the naphthalene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form stable intermediates further enhances its utility in synthetic chemistry and materials science .
Properties
IUPAC Name |
2-ethynyl-6-methoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c1-3-10-4-5-12-9-13(14-2)7-6-11(12)8-10/h1,4-9H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PATPLTUFXUXNDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404571 | |
Record name | 2-Ethynyl-6-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129113-00-4 | |
Record name | 2-Ethynyl-6-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethynyl-6-methoxynaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Ethynyl-6-methoxynaphthalene interact with Cu2O and enhance its photocatalytic activity?
A1: The research suggests that this compound molecules bind to the surface of Cu2O cubes. [] This binding interaction is thought to modulate the band structure of Cu2O, ultimately enhancing its photocatalytic activity. [] While the exact mechanism isn't fully elaborated upon in the provided abstracts, it's plausible that this binding influences electron-hole separation and charge transfer processes, crucial for efficient photocatalysis.
Q2: Are there other similar compounds studied for enhancing Cu2O's photocatalytic activity?
A2: Yes, the research on this compound was inspired by the discovery that 4-ethynylaniline could significantly enhance the photocatalytic activity of inert Cu2O cubes for methyl orange degradation. [] This suggests that molecules with an ethynyl group, capable of interacting with the Cu2O surface, could hold potential for modulating its photocatalytic properties.
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